molecular formula C19H20N2 B2618364 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole CAS No. 1187632-16-1

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B2618364
CAS No.: 1187632-16-1
M. Wt: 276.383
InChI Key: ONVZVRXSYJFYLM-UHFFFAOYSA-N
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Description

3,5-Bis(2,4-dimethylphenyl)-1H-pyrazole ( 1187632-16-1) is a chemical compound with the molecular formula C 19 H 20 N 2 and a molecular weight of 276.37 . This pyrazole derivative is characterized by its specific SMILES structure: CC1=CC(=C(C=C1)C2=CC(=NN2)C3=C(C=C(C=C3)C)C)C . As a member of the pyrazole family, which are aromatic heterocyclic compounds featuring a 5-membered ring with two adjacent nitrogen atoms, it serves as a valuable scaffold in scientific research . Researchers utilize such complex pyrazole compounds in various fields, including medicinal chemistry as a precursor for investigating new pharmacologically active molecules, and in materials science for the development of advanced organic materials. The presence of multiple dimethylphenyl substituents influences its steric and electronic properties, which can be critical for its function in catalysis or as a ligand in organometallic chemistry. This product is intended for research and development purposes strictly within a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-12-5-7-16(14(3)9-12)18-11-19(21-20-18)17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVZVRXSYJFYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,5 Bis 2,4 Dimethylphenyl 1h Pyrazole

Retrosynthetic Analysis and Precursor Synthesis for 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the bonds forming the pyrazole (B372694) ring. The most common approach involves disconnecting the C-N bonds, which leads back to two key precursors: a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. Specifically, for the target molecule, this analysis points to 1,3-bis(2,4-dimethylphenyl)-1,3-propanedione as the dicarbonyl component and hydrazine as the nitrogen source.

The synthesis of the crucial precursor, 1,3-bis(2,4-dimethylphenyl)-1,3-propanedione, is typically achieved through a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, the reaction would involve ethyl 2,4-dimethylbenzoate (B1242700) and 2,4-dimethylacetophenone.

Table 1: Precursors for the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
1,3-bis(2,4-dimethylphenyl)-1,3-propanedione1,3-Dicarbonyl component
HydrazineNitrogen source for pyrazole ring formation
Ethyl 2,4-dimethylbenzoatePrecursor for the 1,3-dicarbonyl compound
2,4-dimethylacetophenonePrecursor for the 1,3-dicarbonyl compound

Classical Approaches to Pyrazole Ring Formation Applied to this compound

The formation of the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines is a cornerstone of heterocyclic chemistry. researchgate.netrsc.org These classical methods are widely applicable and have been adapted for the synthesis of a vast array of pyrazole derivatives.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The most direct route to 3,5-disubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. researchgate.netrsc.org In the context of synthesizing this compound, this involves the reaction of 1,3-bis(2,4-dimethylphenyl)-1,3-propanedione with hydrazine hydrate, often in the presence of an acid or base catalyst. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general mechanism involves the initial attack of one of the amino groups of hydrazine on one of the carbonyl groups of the diketone, forming a hemiaminal which then dehydrates to a hydrazone. Subsequent intramolecular attack of the second amino group on the remaining carbonyl group leads to a dihydropyrazole intermediate, which upon elimination of a water molecule, aromatizes to the stable pyrazole ring. The symmetrical nature of 1,3-bis(2,4-dimethylphenyl)-1,3-propanedione ensures that only one product isomer is formed.

Knorr Pyrazole Synthesis and its Variants for Substituted Pyrazoles

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a specific and widely used method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. researchgate.netrsc.org This reaction is typically carried out in an acidic medium, which facilitates the condensation and cyclization steps. For the synthesis of this compound, the Knorr synthesis would involve refluxing 1,3-bis(2,4-dimethylphenyl)-1,3-propanedione with hydrazine hydrochloride in a suitable solvent such as ethanol (B145695) or acetic acid.

Variants of the Knorr synthesis can also be employed. For instance, the use of substituted hydrazines would lead to N-substituted pyrazoles. However, for the synthesis of the parent this compound, unsubstituted hydrazine is the reagent of choice. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve high yields of the desired product.

Table 2: Classical Synthesis Methods for this compound

MethodKey ReagentsTypical Conditions
General Cyclocondensation1,3-bis(2,4-dimethylphenyl)-1,3-propanedione, Hydrazine hydrateEthanol, reflux
Knorr Pyrazole Synthesis1,3-bis(2,4-dimethylphenyl)-1,3-propanedione, Hydrazine hydrochlorideAcetic acid, reflux

Modern Catalytic Methods in the Synthesis of this compound

While classical methods are robust, modern synthetic chemistry has introduced catalytic approaches that can offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds in the synthesis of complex molecules, including substituted pyrazoles. rsc.org A plausible modern approach to this compound could involve a Suzuki-Miyaura coupling strategy. This would entail the coupling of a di-halogenated pyrazole, such as 3,5-dibromo-1H-pyrazole, with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a suitable base.

This method offers the advantage of building the aryl substituents onto a pre-formed pyrazole core, which can be beneficial if the corresponding 1,3-dicarbonyl precursor is difficult to access. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 3: Plausible Metal-Catalyzed Synthesis of this compound

Reaction TypeKey ReagentsCatalyst System
Suzuki-Miyaura Coupling3,5-dibromo-1H-pyrazole, 2,4-dimethylphenylboronic acidPd(PPh₃)₄, Na₂CO₃

Organocatalytic Strategies for this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a green and sustainable alternative to metal-based catalysis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, general principles of organocatalysis can be applied.

Photoredox Catalysis in Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including pyrazoles, under mild and environmentally friendly conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to activate substrates, enabling reactions that are often difficult to achieve through traditional thermal methods.

For the synthesis of 3,5-diarylpyrazoles, photoredox catalysis can facilitate cycloaddition reactions. One plausible pathway involves the reaction of an arylcyclopropanol with an arenediazonium salt, catalyzed by a ruthenium complex like [Ru(bpy)₃]²⁺ under blue-light irradiation. acs.org This method proceeds rapidly at room temperature and demonstrates excellent regioselectivity. acs.org Mechanistic studies suggest the process involves an initial oxidative quenching of the excited photocatalyst, followed by a radical-chain mechanism. acs.org Such strategies offer a green alternative to conventional methods, avoiding harsh reagents and high temperatures. mdpi.comrsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. researchgate.netjetir.org For a molecule like this compound, sustainable routes focus on improving atom economy and simplifying reaction procedures, often through multicomponent reactions that combine multiple starting materials in a single step. researchgate.netnih.gov

Key green strategies applicable to the synthesis of this target compound include the use of eco-friendly solvents like water or ethanol, or eliminating solvents altogether. researchgate.net Furthermore, the development of recyclable catalysts and the use of alternative energy sources such as microwave irradiation and ultrasonication align with these principles, aiming to make the synthesis more economically and environmentally viable. researchgate.netnih.govnih.gov

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions represent significant advancements in green synthetic chemistry, offering considerable benefits in terms of speed, efficiency, and environmental responsibility. nih.gov The classical synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-diketone with hydrazine. For the target compound, the precursor would be 1,3-bis(2,4-dimethylphenyl)propane-1,3-dione (B3010370).

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govnih.govdergipark.org.tr This technique is particularly effective for multicomponent reactions and has been successfully applied to the synthesis of various 3,5-disubstituted pyrazoles. sunway.edu.myshd-pub.org.rs The direct interaction of microwaves with polar molecules in the reaction mixture ensures efficient and uniform heating, minimizing the formation of side products. nih.govnih.gov

Solvent-free synthesis , often performed by grinding the reactants together (mechanochemistry), eliminates the need for potentially toxic organic solvents, which simplifies work-up procedures and reduces chemical waste. researchgate.netuj.ac.zaresearchgate.net This approach has been shown to be highly effective for the preparation of pyrazole derivatives, sometimes in combination with microwave irradiation. dergipark.org.trmdpi.com

Below is an interactive table comparing typical reaction parameters for conventional versus microwave-assisted synthesis for a generic 3,5-diarylpyrazole synthesis.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 4 - 20 hours5 - 20 minutes
Energy Source Oil Bath / Heating MantleMicrowave Reactor
Typical Yield Moderate to Good (60-85%)Good to Excellent (80-96%)
Solvent Often requires high-boiling solvents (e.g., acetic acid, ethanol)Can be performed in green solvents or solvent-free

Nanoparticle-Catalyzed Approaches

The use of heterogeneous nanoparticle catalysts is another cornerstone of green chemistry in pyrazole synthesis. These catalysts offer high efficiency, selectivity, and, crucially, can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. orientjchem.org Various types of nanoparticles have been explored for the synthesis of pyrazole derivatives, often enabling reactions to proceed under milder conditions.

Examples of effective nanocatalysts include:

Metal Oxides: Nano-Fe₂O₃ and mesoporous SiO₂-Al₂O₃ have been used to catalyze the condensation reaction to form pyrazole and pyrazoline derivatives, respectively. orientjchem.orgjchemlett.com These catalysts are valued for their stability and low cost.

Core-Shell Nanoparticles: Advanced materials like Cu₂O nanoparticles can catalyze cross-coupling reactions, offering high yields and functional group tolerance. rsc.orgrsc.org

Magnetic Nanoparticles: Catalysts supported on a magnetic core (e.g., cobalt ferrite) can be easily separated from the reaction mixture using an external magnet, simplifying purification. researchgate.net

These nanocatalysts can be applied to the synthesis of this compound from its 1,3-diketone precursor and hydrazine, promoting higher yields and shorter reaction times while adhering to green chemistry principles. orientjchem.orgjchemlett.com

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is a critical step to maximize the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

A systematic approach to optimization involves varying one parameter at a time while keeping others constant. For instance, in a catalyst-driven synthesis from 1,3-bis(2,4-dimethylphenyl)propane-1,3-dione and hydrazine hydrate, one might screen various acidic or basic catalysts, or different types of nanocatalysts. mdpi.comjchemlett.com Solvent choice is also crucial; while green solvents like ethanol or water are preferred, aprotic polar solvents like DMF or DMSO might be necessary in some cases. nih.gov Temperature plays a significant role, with studies showing that yields can increase up to a certain point before decreasing due to decomposition or side reactions. mdpi.com

The following interactive table illustrates a hypothetical optimization study for the synthesis of a 3,5-diarylpyrazole, demonstrating how systematic variation of conditions can lead to an improved yield.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol801245
2Acetic Acid (10)Ethanol80875
3[Ce(L-Pro)₂]₂(Oxa) (5)Ethanol25 (RT)488
4[Ce(L-Pro)₂]₂(Oxa) (5)Water25 (RT)672
5[Ce(L-Pro)₂]₂(Oxa) (5)Toluene80465
6Nano-Fe₂O₃ (10)1,2-dichloroethane80292

This table is for illustrative purposes and based on general findings for pyrazole synthesis. orientjchem.orgresearchgate.netrsc.org

Purification and Isolation Techniques for this compound

The final stage of synthesis involves the isolation and purification of the target compound to remove unreacted starting materials, catalysts, and byproducts. For a solid compound like this compound, several standard techniques are employed.

Filtration and Washing: If the product precipitates out of the reaction mixture upon cooling, it can be isolated by simple vacuum filtration. sunway.edu.my The crude solid is then washed with a cold solvent (e.g., water, ethanol, or hexane) in which the product is poorly soluble but impurities are soluble. jetir.orgnih.gov

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com A mixture of solvents, such as ethanol-water or acetone-iso ether, is often used to achieve optimal crystallization. nih.govgoogle.comresearchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. nih.govrsc.orgnih.gov The crude mixture is loaded onto a column of silica gel and eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The components of the mixture travel down the column at different rates, allowing for their separation and collection as pure fractions. mdpi.comrsc.org

Acid Salt Crystallization: An alternative purification strategy involves dissolving the crude pyrazole in a suitable organic solvent and treating it with an acid (such as HCl) to form the corresponding acid addition salt. google.com These salts often have different solubility properties and can be selectively crystallized, then neutralized to recover the pure pyrazole. google.com

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Purity is typically assessed using techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, MS). rsc.orgatlantis-press.com

Elucidation of Reaction Mechanisms and Kinetics Involving 3,5 Bis 2,4 Dimethylphenyl 1h Pyrazole

Mechanistic Pathways of Pyrazole (B372694) Ring Formation Leading to 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

The generally accepted mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine (B178648) molecule on one of the carbonyl carbons of the 1,3-diketone. This forms a carbinolamine intermediate. youtube.com

Dehydration and Imine/Enamine Formation: The carbinolamine intermediate is unstable and readily dehydrates to form a hydrazone (an imine). This intermediate exists in equilibrium with its enamine tautomer.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, often a 5-hydroxypyrazoline. nih.gov

Final Dehydration (Aromatization): The final step is the elimination of a second molecule of water from the 5-hydroxypyrazoline intermediate. This dehydration step leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound. nih.gov

Because the starting diketone, 1,3-bis(2,4-dimethylphenyl)-1,3-propanedione, is symmetrical, the initial attack can occur at either carbonyl group without leading to different regioisomers. This simplifies the reaction outcome compared to syntheses using unsymmetrical 1,3-diketones. mdpi.com

An alternative, though less direct, pathway involves the reaction of a corresponding chalcone (B49325) (α,β-unsaturated ketone) with hydrazine. This route first yields a pyrazoline (a dihydropyrazole), which is subsequently oxidized to the aromatic pyrazole. nih.gov For the target compound, this would involve the reaction of (2E)-1,3-bis(2,4-dimethylphenyl)prop-2-en-1-one with hydrazine, followed by oxidation. nih.gov

Role of Intermediates and Transition States in Reaction Mechanisms

The pyrazole ring formation is not a single-step process but involves a sequence of reactive intermediates that are typically not isolated. The key intermediates in the Knorr-type synthesis from a 1,3-diketone are the carbinolamine and the subsequent 5-hydroxypyrazoline. nih.gov

Carbinolamine and Hydrazone/Enamine Intermediates: The initial adduct of hydrazine and the diketone is a carbinolamine. Its formation is generally reversible. This is followed by a rapid dehydration to form a more stable hydrazone or its tautomeric enamine. The equilibrium between these forms is influenced by the solvent and catalyst.

5-Hydroxypyrazoline: The intramolecular cyclization of the hydrazone/enamine leads to a 5-hydroxypyrazoline. This five-membered ring intermediate is crucial as its subsequent dehydration is the final, often rate-determining, aromatization step. nih.gov The stability and reactivity of this intermediate are influenced by the substituents on the developing pyrazole ring. The presence of two bulky 2,4-dimethylphenyl groups likely influences the conformation and energy of the transition state leading to this cyclic intermediate.

Kinetic Studies and Reaction Rate Determinations for Syntheses of this compound

While specific kinetic data such as reaction rate constants and activation energies for the synthesis of this compound are not extensively documented in the literature, the principles of kinetic versus thermodynamic control are highly relevant to pyrazole synthesis. nih.govwikipedia.orgresearchgate.netmdpi.com

Kinetic vs. Thermodynamic Control: In chemical reactions with competing pathways, the kinetic product is the one that forms fastest (has the lowest activation energy), while the thermodynamic product is the most stable one. wikipedia.org In the case of unsymmetrical diketones, this competition can lead to a mixture of regioisomers. The reaction conditions, particularly temperature and reaction time, determine the product distribution. Low temperatures and short reaction times favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to equilibrate and favor the more stable thermodynamic product. wikipedia.org

FactorGeneral Influence on Reaction RateExpected Impact on this compound Synthesis
Temperature Increased temperature generally increases the reaction rate (Arrhenius equation).Higher temperatures would accelerate the formation, particularly the endergonic dehydration steps.
Catalyst Acid or base catalysts lower the activation energy of key steps (e.g., dehydration).An acid catalyst would significantly increase the rate of the final aromatization step.
Steric Hindrance Bulky substituents can slow down reactions by impeding the approach of reactants.The ortho-methyl groups on the 2,4-dimethylphenyl rings likely decrease the reaction rate due to steric hindrance during the cyclization step.
Solvent Polarity Polar solvents can stabilize charged intermediates and transition states, affecting the rate.A polar solvent may stabilize the carbinolamine intermediate and the transition states, influencing the overall kinetics.

Influence of Substituent Effects on Reaction Selectivity and Mechanism in Pyrazole Formation

Substituents on the aryl rings of the 1,3-diketone precursor play a critical role in modulating the electronic and steric properties of the reactants, thereby influencing the reaction mechanism and rate. researchgate.net

Electronic Effects: The 2,4-dimethylphenyl group contains two methyl (-CH₃) substituents, which are electron-donating groups (EDGs) through induction and hyperconjugation. These EDGs increase the electron density on the phenyl ring and, to a lesser extent, on the carbonyl carbons of the diketone. This increased electron density slightly deactivates the carbonyl groups towards nucleophilic attack by hydrazine compared to unsubstituted phenyl rings. However, the primary electronic effect in pyrazole formation is often seen in reactions with unsymmetrical diketones, where EDGs and electron-withdrawing groups (EWGs) direct the initial nucleophilic attack, thus controlling regioselectivity. nih.gov

Solvent Effects and Catalytic Influence on Reaction Mechanisms of this compound

The choice of solvent and the use of a catalyst are pivotal in controlling the course and efficiency of pyrazole synthesis.

Catalytic Influence: The condensation of 1,3-diketones with hydrazines is frequently catalyzed by either acids or bases.

Acid Catalysis: Protic acids (e.g., acetic acid, HCl) or Lewis acids are commonly used. nih.gov The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine. More importantly, the acid effectively catalyzes the two dehydration steps, especially the final aromatization of the 5-hydroxypyrazoline intermediate, which is often the slowest step under neutral conditions. mdpi.com

Base Catalysis: Bases can deprotonate the hydrazine, increasing its nucleophilicity. However, acid catalysis is more common for this specific type of condensation leading to the aromatic pyrazole.

Solvent Effects: The solvent can influence reaction rates and mechanisms by stabilizing intermediates and transition states.

Polar Protic Solvents: Alcohols like ethanol (B145695) are common solvents, as they can solvate the reactants and intermediates and can participate in proton transfer steps. mdpi.com

Aprotic Solvents: Dipolar aprotic solvents such as DMF or DMSO can also be used. nih.gov These solvents are effective at solvating charged species and can influence the tautomeric equilibrium of intermediates.

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically increase regioselectivity in the formation of pyrazoles from unsymmetrical diketones. conicet.gov.ar They are thought to achieve this through specific hydrogen-bonding interactions with the reaction intermediates. While not essential for the regiochemistry of a symmetrical substrate, their unique solvent properties could still impact the reaction rate.

ConditionRole in Pyrazole SynthesisTypical Examples
Acid Catalyst Protonates carbonyl, activates it for nucleophilic attack; catalyzes dehydration steps.Acetic Acid, HCl, H₂SO₄
Base Catalyst Deprotonates hydrazine, increasing its nucleophilicity.Pyridine, Triethylamine
Polar Protic Solvent Solvates reactants/intermediates; can act as a proton shuttle.Ethanol, Methanol
Dipolar Aprotic Solvent Solvates charged species; can favor certain reaction pathways.DMF, DMSO, Acetonitrile

Stereochemical Aspects of Reactions Yielding this compound

For the synthesis of the final aromatic product, this compound, stereochemistry is generally not a defining aspect of the reaction. The product itself is an achiral and planar (or near-planar) aromatic molecule.

The reaction proceeds through intermediates such as the carbinolamine and the 5-hydroxypyrazoline, which do contain stereocenters. However, these intermediates are typically transient and not isolated. The subsequent dehydration steps eliminate these stereocenters to form the final achiral aromatic ring. The synthesis does not create any new, stable stereocenters in the product. Therefore, unless chiral starting materials, catalysts, or reagents are specifically employed to study the mechanistic pathway through enantioselective processes, the stereochemical outcome is not a primary consideration for the synthesis of this target molecule.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the advanced spectroscopic and diffraction techniques for the structural analysis of the specific chemical compound “this compound” as requested.

The necessary experimental data, including high-resolution NMR spectra (COSY, HSQC, HMBC, Dynamic NMR), vibrational spectra (FT-IR, Raman), electronic spectra (UV-Vis, Fluorescence), and X-ray diffraction data, for this particular molecule are not available in the public scientific databases and publications accessed.

To generate a thorough, informative, and scientifically accurate article that adheres to the specified outline, including data tables and detailed research findings, access to published experimental results for this exact compound is required. Information on related or similar pyrazole derivatives cannot be used as a substitute, as this would violate the explicit instructions to focus solely on "this compound" and would not provide scientifically accurate information for the target compound.

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis of 3,5 Bis 2,4 Dimethylphenyl 1h Pyrazole

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

Powder X-ray Diffraction for Polymorphic Analysis of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties. Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and analyze the polymorphic content of a sample.

For this compound, different crystallization conditions, such as solvent, temperature, and cooling rate, could potentially lead to the formation of various polymorphs. Each polymorphic form would possess a unique crystal lattice, resulting in a characteristic PXRD pattern. The diffraction angle (2θ) and the intensity of the diffracted X-rays are recorded to generate a diffractogram that serves as a fingerprint for a specific crystalline structure.

While specific experimental data on the polymorphs of this compound is not extensively documented in publicly available literature, the principles of PXRD analysis can be illustrated. A hypothetical scenario involving two distinct polymorphs, Form A and Form B, is presented in Table 1. The table showcases the expected differences in their PXRD patterns, with each form displaying a unique set of diffraction peaks. The presence of distinct peaks, as well as shifts in peak positions, would be conclusive evidence of polymorphism. Quantitative analysis of a mixture of polymorphs could also be performed by analyzing the relative intensities of their characteristic peaks.

Table 1: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound.

PolymorphCharacteristic 2θ Peaks (°)Relative Intensity (%)
Form A10.2100
15.585
20.860
25.175
Form B11.590
16.2100
22.355
28.480

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₉H₂₀N₂, the expected monoisotopic mass would be approximately 276.1626 g/mol .

Upon ionization in the mass spectrometer, typically through techniques like Electron Ionization (EI), the molecular ion ([M]⁺˙) is formed. This high-energy species then undergoes a series of fragmentation reactions, breaking down into smaller, characteristic ions. The analysis of these fragment ions provides valuable information about the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways. Cleavage of the pyrazole (B372694) ring is a common fragmentation route for such heterocyclic compounds. Additionally, fragmentation of the dimethylphenyl substituents, such as the loss of a methyl group (CH₃˙), would lead to the formation of significant fragment ions. The presence of two nitrogen atoms in the pyrazole ring also influences the fragmentation, often resulting in nitrogen-containing fragments. A plausible fragmentation pathway could involve the initial loss of a methyl radical followed by rearrangements and further cleavages of the pyrazole and phenyl rings.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula. Isotopic analysis, observing the M+1 and M+2 peaks arising from the natural abundance of ¹³C and ¹⁵N, would further corroborate the elemental composition.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.

m/z (predicted)Proposed Fragment IonPossible Fragmentation Pathway
276.16[C₁₉H₂₀N₂]⁺˙Molecular Ion
261.14[C₁₈H₁₇N₂]⁺Loss of a methyl radical (CH₃˙)
157.09[C₁₁H₁₁N]⁺Cleavage of the pyrazole ring
119.09[C₉H₁₁]⁺Dimethylphenyl cation
105.07[C₈H₉]⁺Loss of a methyl group from the dimethylphenyl cation

Electron Microscopy (e.g., TEM, SEM) for Morphological Characterization of Materials Incorporating this compound

While this compound itself is a molecular compound, it can be incorporated into larger material structures, such as polymers, metal-organic frameworks (MOFs), or nanoparticles, where its properties can be harnessed. Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are crucial for characterizing the morphology of these materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. If this compound were used to synthesize or modify a catalyst, for instance, SEM would be employed to visualize the catalyst's surface topography, particle size, and shape. This information is vital as the surface characteristics of a catalyst often dictate its activity and selectivity. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, could be used to map the elemental distribution on the surface, confirming the presence and dispersion of the pyrazole-containing component.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. If this compound were incorporated into nanoparticles, TEM could reveal their size, shape, and crystallinity. For composite materials, TEM can provide insights into the dispersion and interfacing of the pyrazole derivative within the host matrix.

Table 3: Application of Electron Microscopy for Materials Containing this compound.

TechniqueInformation ObtainedRelevance
Scanning Electron Microscopy (SEM)Surface morphology, particle size and shape, topography.Understanding the surface features of catalysts, polymers, or coatings.
Energy-Dispersive X-ray Spectroscopy (EDX)Elemental composition and distribution on the surface.Confirming the presence and dispersion of the pyrazole compound in the material.
Transmission Electron Microscopy (TEM)Internal structure, particle size distribution, crystallinity.Characterizing the nanoscale features of nanoparticles and composites.

Computational Chemistry and Theoretical Modeling of 3,5 Bis 2,4 Dimethylphenyl 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed description of the electron distribution and energy levels within this compound.

DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy. They would be used to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. Ab initio methods, while more computationally intensive, can offer higher accuracy for electronic properties. These calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles, particularly the rotational orientation of the two 2,4-dimethylphenyl rings relative to the central pyrazole (B372694) core.

HOMO-LUMO Energy Levels and Frontier Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net

For this compound, analysis would involve calculating the energies of these orbitals. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.orgresearchgate.net Visualizing the spatial distribution of these orbitals would show where the molecule is most likely to donate or accept electrons. It would be expected that the electron density of the HOMO and LUMO is delocalized across the pyrazole ring and the attached dimethylphenyl groups. researchgate.net

Table 1: Hypothetical Frontier Orbital Data for this compound

ParameterPredicted Value (eV)Description
E_HOMO-Energy of the Highest Occupied Molecular Orbital.
E_LUMO-Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)-Difference between E_LUMO and E_HOMO, indicating chemical reactivity.
Ionization Potential-Energy required to remove an electron (related to E_HOMO).
Electron Affinity-Energy released when an electron is added (related to E_LUMO).

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would likely show negative potential (typically colored red) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netderpharmachemica.com

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. Using the optimized geometry from DFT calculations, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. derpharmachemica.com This would allow for the assignment of specific vibrational modes, such as N-H stretching, C=N stretching of the pyrazole ring, and aromatic C-H bending from the dimethylphenyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical chemical shifts provide a powerful tool for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions of this compound

While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net An MD simulation for this compound would provide insights into its conformational flexibility. A key focus would be the rotation of the C-C bonds connecting the pyrazole and the dimethylphenyl rings, revealing the accessible range of dihedral angles and the energy barriers between different conformations.

MD simulations are also used to study intermolecular interactions in a condensed phase (liquid or solid). By simulating a system with multiple molecules, one could observe how they pack together and identify dominant non-covalent interactions, such as hydrogen bonding involving the pyrazole N-H group and π-π stacking between the aromatic rings. nih.gov

Computational Analysis of Reaction Pathways and Energetics in the Synthesis of this compound

The synthesis of 3,5-disubstituted pyrazoles typically involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). researchgate.netnih.gov For this compound, the likely precursor would be 1,3-bis(2,4-dimethylphenyl)propane-1,3-dione (B3010370) reacting with hydrazine hydrate.

In Silico Design and Prediction of Novel Derivatives of this compound

In silico (computational) methods are widely used in drug discovery and materials science to design novel molecules with desired properties. nih.gov Starting with the core structure of this compound, new derivatives can be designed by adding or modifying functional groups at various positions, such as the N1 position of the pyrazole ring or on the dimethylphenyl rings.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate structural features with a specific activity (e.g., anticancer potential). nih.govresearchgate.net These models would then be used to predict the activity of newly designed derivatives, allowing for the prioritization of the most promising candidates for future synthesis and experimental testing. nih.gov

Advanced Applications and Functional Materials Incorporating 3,5 Bis 2,4 Dimethylphenyl 1h Pyrazole

Supramolecular Chemistry and Self-Assembly of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole Architectures

The unique molecular structure of this compound, which features a central pyrazole (B372694) ring flanked by two bulky dimethylphenyl groups, makes it an excellent candidate for constructing complex supramolecular architectures. The interplay of hydrogen bonding, π-π stacking, and its utility as a ligand in coordination chemistry are central to its self-assembly behavior. nih.govnih.gov The non-coplanar nature of the phenyl rings relative to the pyrazole core can lead to the formation of three-dimensional, porous frameworks. nih.gov

Hydrogen Bonding Networks in this compound Systems

The 1H-pyrazole moiety is a versatile supramolecular synthon due to the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). nih.gov This dual functionality allows this compound molecules to form robust hydrogen-bonded networks. These interactions can lead to the formation of various well-defined assemblies, such as dimers, trimers, or extended polymeric chains (catemers). nih.govnih.gov

Table 1: Characteristics of Hydrogen Bonding in Pyrazole-Based Systems
Interaction TypeParticipating GroupsResulting Supramolecular StructureReference Finding
N-H···NPyrazole N-H (donor) and Pyrazole N (acceptor)Dimers, Trimers, Polymeric Chains (Catemers)1H-pyrazole's dual donor/acceptor nature allows for multiple bridge modes. nih.gov
N-H···OPyrazole N-H (donor) and Carbonyl/Methoxy O (acceptor)Complex 3D NetworksDifferent combinations of available hydrogen bonding options are preferred in different crystal structures. mdpi.comcardiff.ac.uk
N-H···ClPyrazole N-H (donor) and Chloride ion (acceptor)Cross-linked sheetsIn zinc(II) chloride complexes with pyrazole ligands, N–H⋯Cl hydrogen bonds cross-link chains into sheets. rsc.org

π-π Stacking Interactions in this compound Aggregates

Alongside hydrogen bonding, π-π stacking interactions are non-negligible forces that contribute significantly to the stability of supramolecular frameworks formed by this compound. nih.gov These interactions occur between the aromatic dimethylphenyl rings and the pyrazole rings of adjacent molecules. The arrangement can involve stacking between two phenyl rings, a phenyl and a pyrazole ring, or two pyrazole rings. researchgate.netresearchgate.net

These stacking interactions can lead to the formation of one-dimensional columns or chains within the crystal lattice. researchgate.net The centroid-to-centroid distance between the interacting rings is a key parameter, with typical distances falling in the range of 3.5 to 3.9 Å. researchgate.netresearchgate.net The interplay between π-stacking and other intermolecular forces, such as hydrogen bonding, dictates the final, complex three-dimensional packing of the molecules. nih.govrsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

The pyrazole group is an excellent ligand for coordinating with metal ions, making this compound a valuable building block (linker) for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.net When the pyrazole proton is removed, the resulting pyrazolate anion can bridge metal centers, forming stable, extended networks.

The use of bis-pyrazole linkers can lead to the formation of robust frameworks with defined porosity and channels. rsc.org These materials have potential applications in areas such as gas storage and separation, catalysis, and chemical sensing. researchgate.netdtu.dknih.gov The bulky 2,4-dimethylphenyl substituents on the pyrazole ring play a crucial role in tuning the pore size and chemical environment within the MOF channels. For instance, MOFs constructed from pyrazolate-based ligands have been investigated for the selective capture of gases like formaldehyde (B43269) and carbon dioxide. dtu.dknih.govrsc.org

Table 2: Examples of MOFs Incorporating Pyrazole-Based Ligands
MOF SystemMetal IonPyrazole-Based LigandKey Structural FeaturePotential Application
[M(DMPMB)]Co, Zn, Cd4,4′-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)biphenyl (H2DMPMB)Thermally stable frameworksOptical properties, gas adsorption. researchgate.net
[M(H2mdp)(Ni(CN)4)]Co(II), Fe(II)4,4′-methylene-bis(3,5-dimethylpyrazole) (H2mdp)1D channels with unsaturated metal sitesSelective gas separation (e.g., C2H2/CO2). rsc.org
Al-3.5-PDA / MOF-303(Al)Al³⁺3,5-pyrazole dicarboxylate (3,5-PDA)1D microporous channelsEfficient capture of formaldehyde. dtu.dknih.gov

Optoelectronic Materials Based on this compound

Derivatives of this compound are promising candidates for use in optoelectronic materials due to their inherent electronic properties and high thermal stability. researchgate.net The combination of the electron-rich pyrazole core and the tunable aromatic side groups allows for the engineering of molecules with specific energy levels (HOMO/LUMO) suitable for various electronic applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials Incorporating this compound

The key characteristics required for a host material, such as a wide energy bandgap and high triplet energy, can be tuned by modifying the pyrazole core and its substituents. ossila.com Furthermore, pyrazole-containing compounds have been incorporated into thermally activated delayed fluorescence (TADF) materials, which allow OLEDs to harvest both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency. mdpi.com

Organic Photovoltaics (OPVs) and Charge Transport in this compound Derivatives

In organic photovoltaics (OPVs), charge separation and transport at the donor-acceptor interface are critical processes that determine device efficiency. energy.gov The mechanisms governing charge transport in organic materials are complex, and developing materials with high charge carrier mobility is a key research goal. mpg.de Pyrazole derivatives have been investigated as components in the active layer of OPV devices. researchgate.netnih.gov

Materials like this compound can be functionalized to act as either electron-donating or electron-accepting materials. Their high thermal and morphological stability is beneficial for the long-term performance of solar cells. Pyrazolone-based materials, a related class of compounds, have been specifically designed and synthesized for use as charge transport materials in organic solar cells. dntb.gov.ua The ability to systematically modify the structure of pyrazole derivatives allows for the fine-tuning of their electronic properties to optimize charge transport and reduce energy loss in OPV devices. energy.govresearchgate.net

Catalytic Applications of this compound and its Metal Complexes

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. These metal complexes often exhibit significant catalytic activity in various organic transformations. The N-H proton on the pyrazole ring can be readily deprotonated, allowing the pyrazolate anion to act as a bridging ligand between two metal centers, a feature that is crucial in the design of polynuclear catalysts. nih.gov The presence of the sterically demanding 2,4-dimethylphenyl groups in this compound can be expected to play a significant role in modulating the catalytic activity and selectivity of its metal complexes.

The design of ligands is a critical aspect of developing efficient homogeneous catalysts. For pyrazole-based ligands, the substituents on the pyrazole ring are known to influence the electronic and steric environment of the metal center, thereby tuning the catalyst's performance. The synthesis of 3,5-diaryl-1H-pyrazoles is typically achieved through the condensation of a 1,3-diketone with hydrazine (B178648) hydrate. In the case of this compound, the precursor would be 1,3-bis(2,4-dimethylphenyl)propane-1,3-dione (B3010370).

The bulky 2,4-dimethylphenyl groups in this compound are anticipated to create a sterically hindered coordination sphere around a metal center. This can be advantageous in several catalytic reactions by:

Promoting selective transformations: The steric bulk can control the approach of substrates to the metal center, leading to higher regioselectivity or stereoselectivity.

Stabilizing low-coordinate metal species: The bulky substituents can prevent the coordination of additional ligands, thereby stabilizing highly reactive, low-coordinate metal complexes.

Enhancing catalyst longevity: The steric hindrance can protect the metal center from decomposition pathways, leading to a more robust and long-lasting catalyst.

Metal complexes of pyrazole derivatives have been successfully employed in a variety of homogeneous catalytic reactions. For instance, nickel(II) complexes bearing bis(3,5-dimethylpyrazol-1-yl)methane have been shown to be active in ethylene (B1197577) dimerization. rsc.org Similarly, aluminum complexes with anilido-pyrazolate ligands are being investigated for the ring-opening polymerization of ε-caprolactone. rsc.org It is plausible that metal complexes of this compound could also exhibit catalytic activity in these and other transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Table 1: Potential Homogeneous Catalytic Applications of this compound Metal Complexes (Based on Analogy with Similar Pyrazole Ligands)
Catalytic ReactionPotential Metal CenterAnticipated Role of the LigandReference Analogy
Ethylene DimerizationNickel(II)Steric bulk to influence selectivity towards linear butenes. rsc.org
Ring-Opening PolymerizationAluminum(III)Creation of a defined coordination pocket to control polymer tacticity. rsc.org
Cross-Coupling ReactionsPalladium(II), Nickel(II)Stabilization of the active catalytic species and prevention of catalyst deactivation.General knowledge on pyrazole ligands

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this problem. Pyrazole-based ligands can be incorporated into heterogeneous catalytic systems through several strategies:

Immobilization on solid supports: The pyrazole ligand can be functionalized with a reactive group that allows it to be covalently attached to a solid support, such as silica (B1680970), alumina, or a polymer resin.

Incorporation into Metal-Organic Frameworks (MOFs): Pyrazole-containing linkers can be used to construct MOFs, which are crystalline porous materials with potential applications in catalysis. The pyrazole units can either be part of the linker backbone or be appended as functional groups.

While there are reports on the use of heterogeneous catalysts for the synthesis of pyrazoles themselves, such as mesoporous SiO2-Al2O3, the application of pyrazole-based ligands in heterogeneous catalysis is a developing area. jchemlett.com The immobilization of a bulky ligand like this compound onto a solid support could lead to robust and recyclable catalysts with well-defined active sites. For example, a nano-magnetic metal-organic framework based on Fe3O4 has been used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the potential of MOF-based pyrazole systems in heterogeneous catalysis. nih.gov

Sensor Technologies and Chemosensors Utilizing this compound

Chemosensors are molecules that can selectively bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. Pyrazole and its derivatives have emerged as promising platforms for the development of fluorescent chemosensors, particularly for the detection of metal ions. nih.govresearchgate.net The pyrazole ring can act as a fluorophore, and its interaction with a metal ion can modulate its photophysical properties.

The design of a pyrazole-based chemosensor typically involves the integration of a receptor unit, which selectively binds to the target analyte, and a signaling unit (the fluorophore). In many cases, the pyrazole ring itself can participate in both functions. The binding of a metal ion to the nitrogen atoms of the pyrazole ring can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.

The this compound molecule possesses several features that make it an interesting candidate for sensor applications:

Intrinsic Fluorescence: Many 3,5-diaryl-1H-pyrazoles exhibit fluorescence, which is a prerequisite for a fluorescent chemosensor.

Metal Ion Coordination Site: The two adjacent nitrogen atoms of the pyrazole ring provide a potential binding site for metal ions.

Tunable Photophysical Properties: The electronic properties of the 2,4-dimethylphenyl substituents can influence the energy levels of the pyrazole fluorophore, allowing for the tuning of its absorption and emission wavelengths.

Research on other 3,5-diaryl pyrazole derivatives has demonstrated their potential as fluorescent sensors for various metal ions. For instance, a simple fluorescent chemosensor based on 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been synthesized for the selective detection of Cd2+ ions. nih.govresearchgate.net The fluorescence of this probe was strongly quenched upon the addition of Cd2+. Another study reported the synthesis of novel fluorescent compounds containing a bis-pyrazole ring, which showed two remarkable absorption peaks and an emission peak around 323 nm.

Table 2: Potential Chemosensor Applications of this compound (Based on Analogs)
Target AnalyteSensing MechanismPotential Signal ChangeReference Analogy
Cd2+Coordination to pyrazole nitrogens leading to photoinduced electron transfer.Fluorescence quenching ("turn-off"). nih.govresearchgate.net
Fe3+Complexation with the pyrazole ring.Fluorescence quenching ("turn-off").General knowledge on pyrazole sensors
Zn2+Chelation enhanced fluorescence (CHEF).Fluorescence enhancement ("turn-on").General knowledge on pyrazole sensors

Host-Guest Chemistry and Molecular Recognition with this compound

Host-guest chemistry involves the study of complexes formed between a larger "host" molecule and a smaller "guest" molecule or ion. The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. This field is fundamental to supramolecular chemistry and has applications in areas such as drug delivery, sensing, and catalysis.

The structure of this compound suggests its potential as a building block for constructing host molecules. The two bulky 2,4-dimethylphenyl groups can create a cleft-like or pocket-shaped environment that could accommodate a guest molecule. The pyrazole N-H group can act as a hydrogen bond donor, while the pyridine-like nitrogen can act as a hydrogen bond acceptor, enabling the formation of specific intermolecular interactions that are crucial for molecular recognition.

Studies on related 3,5-diaryl pyrazoles have shown their ability to form well-defined supramolecular structures through hydrogen bonding and π-π stacking interactions. csic.es For example, the crystal structure of 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole reveals weak C-H···π interactions that link the molecules in the solid state. nih.gov The investigation of multicomponent crystals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has demonstrated the formation of various hydrogen bonding contacts, highlighting the role of pyrazole derivatives in directing supramolecular assembly. mdpi.com

By incorporating this compound into larger macrocyclic or cage-like structures, it may be possible to create host molecules with tailored binding cavities for specific guests. The principles of molecular recognition in these systems would be governed by a combination of steric effects from the bulky aryl groups and specific intermolecular interactions involving the pyrazole ring.

Derivatization, Functionalization, and Structure Property Relationships of 3,5 Bis 2,4 Dimethylphenyl 1h Pyrazole

Synthetic Strategies for Functionalizing the Pyrazole (B372694) Core of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

The functionalization of the pyrazole core in 3,5-diaryl-1H-pyrazoles is a key strategy for modulating their chemical and physical properties. For this compound, several synthetic routes can be envisaged based on established pyrazole chemistry.

A primary site for functionalization is the N1-position of the pyrazole ring. N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to a mixture of regioisomers, necessitating careful optimization of reaction conditions to achieve regioselectivity. The choice of base, solvent, and temperature plays a crucial role in directing the alkylation to the desired nitrogen atom.

Another important position for substitution is the C4-position. Electrophilic substitution reactions, particularly bromination using reagents like N-bromosuccinimide (NBS), can introduce a handle for further modifications. The introduced bromine atom can then participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or alkyl groups. This approach has been successfully used for the synthesis of various 3,4,5-trisubstituted pyrazoles.

Furthermore, lithiation methods can be employed to introduce functional groups at specific positions on the pyrazole ring, offering another versatile tool for derivatization.

Modification of the Phenyl Substituents in this compound

The 2,4-dimethylphenyl substituents at the 3 and 5-positions of the pyrazole ring offer additional sites for chemical modification. The methyl groups on the phenyl rings can be subjected to oxidation or halogenation to introduce new functionalities. These modifications can significantly impact the steric and electronic properties of the entire molecule.

For instance, electrophilic aromatic substitution reactions on the phenyl rings could introduce a variety of substituents, such as nitro or halogen groups. The directing effects of the existing methyl groups and the pyrazole ring would influence the position of the incoming substituent. Subsequent reduction of a nitro group to an amine would provide a nucleophilic center for further derivatization.

Systematic Investigation of Structure-Optical Property Relationships in this compound Derivatives

The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the absorption and emission spectra of these compounds. Generally, extending the π-conjugation or introducing groups that facilitate intramolecular charge transfer (ICT) leads to a red-shift (bathochromic shift) in the absorption and emission wavelengths.

The table below summarizes the photophysical properties of some representative 3,5-diarylpyrazole derivatives, illustrating the impact of substituent effects.

CompoundSubstituentsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
3,5-diphenyl-1H-pyrazole-~300~350-
3,5-bis(4-methoxyphenyl)-1H-pyrazole4-OCH₃~320~380-
3,5-bis(4-nitrophenyl)-1H-pyrazole4-NO₂~350~450-

Note: The data presented are representative values from studies on analogous compounds and are intended for illustrative purposes.

For this compound, the presence of the electron-donating methyl groups is expected to result in absorption and emission at slightly longer wavelengths compared to the unsubstituted 3,5-diphenyl-1H-pyrazole. Further functionalization of the phenyl rings or the pyrazole core would offer a pathway to systematically tune its optical properties.

Elucidation of Structure-Electronic Property Relationships in this compound Analogues

The electronic properties of pyrazole derivatives are crucial for their application in organic electronics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the corresponding HOMO-LUMO gap, are key parameters that determine the electronic behavior of a molecule. wikipedia.orgschrodinger.comjoaquinbarroso.com

In 3,5-diarylpyrazoles, the HOMO and LUMO are typically delocalized over the π-system of the pyrazole and the attached phenyl rings. The nature of the substituents on the phenyl rings can significantly influence these energy levels. Electron-donating groups, such as the methyl groups in this compound, are expected to raise the HOMO energy level, while electron-withdrawing groups would lower it. Conversely, electron-withdrawing groups tend to lower the LUMO energy level.

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and can lead to absorption of light at longer wavelengths. wikipedia.org The electronic properties of various substituted pyrazoles have been investigated through computational methods like Density Functional Theory (DFT), which provides valuable predictions of their electronic structure.

The following table presents calculated HOMO-LUMO gaps for some substituted pyrazole derivatives, illustrating the influence of substituents on their electronic properties.

CompoundSubstituentsHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3,5-diphenyl-1H-pyrazole--6.2-1.15.1
3,5-bis(4-aminophenyl)-1H-pyrazole4-NH₂-5.5-1.04.5
3,5-bis(4-nitrophenyl)-1H-pyrazole4-NO₂-7.0-2.54.5

Note: These are representative theoretical values for analogous compounds and serve to illustrate the general trends.

Based on these trends, the two methyl groups on each phenyl ring in this compound are expected to raise the HOMO energy level, likely resulting in a smaller HOMO-LUMO gap compared to the unsubstituted 3,5-diphenyl-1H-pyrazole.

Influence of Substituent Effects on Reactivity and Stability of this compound Derivatives

Substituents on the pyrazole ring and its aryl appendages play a critical role in determining the reactivity and stability of the molecule. Electron-donating groups, such as the methyl groups in this compound, generally increase the electron density of the pyrazole ring. This enhanced electron density can increase the ring's susceptibility to electrophilic attack.

Conversely, electron-withdrawing groups decrease the electron density, making the pyrazole ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack, although such reactions are less common for the pyrazole ring itself.

The stability of pyrazole derivatives can also be influenced by steric effects. The bulky 2,4-dimethylphenyl groups may provide steric hindrance around the pyrazole core, potentially increasing the kinetic stability of the molecule by shielding it from reactive species. However, significant steric strain could also lead to decreased thermodynamic stability.

Tautomerism and its Impact on the Properties of this compound

A fundamental characteristic of N-unsubstituted 1H-pyrazoles is annular tautomerism, which involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. nih.gov For a symmetrically substituted pyrazole like this compound, the two tautomeric forms are identical. However, if the substitution pattern at the 3 and 5 positions were different, two distinct tautomers would exist in equilibrium.

The position of this tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature. fu-berlin.de In general, electron-withdrawing groups tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent. nih.govnih.gov

While the tautomers of this compound are degenerate, the dynamic exchange of the proton can be observed by techniques like NMR spectroscopy under certain conditions. This tautomerism is a key feature that influences the molecule's reactivity, as the two nitrogen atoms have different electronic environments in any given instant, even though they are chemically equivalent on average over time. This dynamic nature can also impact the molecule's ability to form hydrogen bonds and self-assemble in the solid state.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with diketones or via microwave-assisted methods for accelerated kinetics. For example, microwave irradiation (100–150°C, 20–30 min) enhances reaction efficiency and reduces byproducts compared to traditional reflux methods . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields averaging 65–75%. Optimization may involve adjusting stoichiometric ratios of precursors (e.g., 1.2:1 hydrazine:diketone) and using anhydrous solvents to minimize hydrolysis .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks (e.g., pyrazole ring protons at δ 6.2–6.5 ppm, methyl groups at δ 2.1–2.4 ppm) .
  • X-ray diffraction : Single-crystal X-ray studies resolve steric effects from the 2,4-dimethylphenyl substituents, revealing dihedral angles (e.g., 66.34° between aryl groups) and non-covalent interactions (C–H⋯π) that stabilize the crystal lattice .
  • IR spectroscopy : Confirm N–H stretching (≈3200 cm1^{-1}) and aromatic C=C vibrations (≈1600 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Use cell-based assays to assess cytotoxicity (MTT assay) and oxidative stress (TAC/TOS levels). For instance, IC50_{50} values in human blood cells can be determined via dose-response curves (0.1–100 µM), with lactate dehydrogenase (LDH) leakage indicating membrane damage . Parallel antioxidant assays (e.g., DPPH radical scavenging) help distinguish pro-oxidant vs. protective effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level to:

  • Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict charge-transfer interactions .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., pyrazole N-atoms as Lewis bases) .
  • Validate experimental spectral data by comparing computed vs. observed 1H^1H-NMR chemical shifts (RMSD < 0.3 ppm) .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity interference. Address this by:

  • Repeating experiments with rigorously purified samples (HPLC >98% purity) .
  • Testing in multiple cell lines (e.g., cancer vs. normal cells) to identify selectivity .
  • Cross-validating results with orthogonal assays (e.g., apoptosis markers alongside MTT data) .

Q. What strategies enable structure-activity relationship (SAR) studies for pyrazole derivatives?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Replace 2,4-dimethylphenyl groups with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate electronic effects .
  • Introduce heterocyclic moieties (e.g., triazoles) to enhance binding to biological targets .
  • Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., COX-2 or HCV NS5B polymerase) and guide synthetic priorities .

Q. How can crystallographic data inform the design of co-crystals or metal-organic frameworks (MOFs)?

  • Methodological Answer : Leverage X-ray structures to identify supramolecular synthons (e.g., hydrogen bonds between pyrazole N–H and carboxylate groups). Co-crystallize with dicarboxylic acids (e.g., terephthalic acid) to form 2D networks, or coordinate with transition metals (e.g., Cd2+^{2+}) for MOFs with potential catalytic or sensing applications .

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